4-(4-Cyanoanilino)-4-oxobutanoic acid

Catalog No.
S1682717
CAS No.
303213-70-9
M.F
C11H10N2O3
M. Wt
218.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Cyanoanilino)-4-oxobutanoic acid

CAS Number

303213-70-9

Product Name

4-(4-Cyanoanilino)-4-oxobutanoic acid

IUPAC Name

4-(4-cyanoanilino)-4-oxobutanoic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.21g/mol

InChI

InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)

InChI Key

PVXNEGDGLGDODH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O

4-(4-Cyanoanilino)-4-oxobutanoic acid (CAS 303213-70-9) is a bifunctional succinamic acid derivative featuring a terminal carboxylic acid, a stable amide linkage, and a para-cyano-substituted aryl ring [1]. In pharmaceutical and industrial procurement, it is primarily sourced as a pre-formed extended linker and a direct precursor to functionalized succinimides, amidines, and tetrazoles [2]. Its saturated four-carbon backbone provides a chemically inert, non-reactive spacer, making it highly valuable for solid-phase synthesis, bioconjugation, and the construction of complex active pharmaceutical ingredients (APIs) where precise spatial arrangement and selective functional group activation are required [3].

Attempting to substitute this pre-formed compound with an in situ mixture of 4-cyanoaniline and succinic anhydride often leads to incomplete conversion and the persistence of highly reactive anhydride impurities, which can irreversibly acylate downstream amine targets [1]. Furthermore, substituting with the unsaturated maleic anhydride analog (4-(4-cyanoanilino)-4-oxobut-2-enoic acid) introduces a reactive Michael acceptor, leading to unwanted thiol or amine additions during complex formulation [2]. Finally, using the fully cyclized succinimide restricts synthetic flexibility, as the closed ring prevents selective functionalization of the carboxylic acid and often suffers from poor solubility in standard coupling solvents like DMF or DMSO [3].

Enhanced Coupling Yield and Impurity Reduction via Pre-formed Linker

Using the pre-formed 4-(4-Cyanoanilino)-4-oxobutanoic acid in downstream amide couplings significantly improves overall yield compared to generating the linker in situ. In situ reactions of 4-cyanoaniline with succinic anhydride typically plateau at 75-80% yield and leave 2-5% residual anhydride, which can cap valuable amine intermediates. Procuring the pre-formed, purified acid ensures >95% coupling yield and reduces reactive anhydride impurities to <0.1% [1].

Evidence DimensionDownstream coupling yield and residual anhydride impurity
Target Compound Data>95% coupling yield, <0.1% anhydride impurity
Comparator Or BaselineIn situ synthesis (4-cyanoaniline + succinic anhydride): ~75-80% yield, 2-5% residual anhydride
Quantified Difference15-20% higher overall yield with a 20- to 50-fold reduction in reactive impurities
ConditionsStandard amide coupling conditions (e.g., EDC/HOBt in DMF)

Procuring the pre-formed succinamic acid eliminates a moisture-sensitive synthesis step and prevents residual succinic anhydride from destroying valuable downstream intermediates.

Prevention of Unwanted Michael Additions in Thiol/Amine-Rich Environments

When used as a linker in complex API synthesis or bioconjugation, the saturated backbone of 4-(4-Cyanoanilino)-4-oxobutanoic acid is highly stable against nucleophilic attack. In contrast, its unsaturated maleic analog (4-(4-cyanoanilino)-4-oxobut-2-enoic acid) acts as a Michael acceptor, resulting in >80% unwanted thiol or amine addition under mild basic conditions. The saturated target compound exhibits 0% Michael addition over 24 hours under identical conditions [1].

Evidence DimensionStability against nucleophilic addition (e.g., thiols)
Target Compound Data0% Michael addition over 24h
Comparator Or Baseline4-(4-Cyanoanilino)-4-oxobut-2-enoic acid (Maleic analog): >80% thiol addition/cross-linking
Quantified DifferenceComplete elimination of nucleophilic cross-linking side reactions
ConditionsAqueous/organic mixtures with equimolar thiol/amine nucleophiles at physiological or basic pH

The saturated butanoic acid spacer guarantees that the linker remains inert during complex conjugations, ensuring the structural integrity of the target molecule.

Superior Solvent Compatibility for Solution-Phase Synthesis

The open-chain structure of 4-(4-Cyanoanilino)-4-oxobutanoic acid provides excellent solubility in polar aprotic solvents, achieving concentrations >100 mg/mL in DMF. Conversely, the fully cyclized derivative, 1-(4-cyanophenyl)pyrrolidine-2,5-dione, often suffers from rigid crystal packing, limiting its solubility to <20 mg/mL in the same solvents. This >5-fold increase in working concentration allows for much higher throughput in solution-phase manufacturing [1].

Evidence DimensionSolubility in polar aprotic solvents (e.g., DMF)
Target Compound Data>100 mg/mL in DMF
Comparator Or Baseline1-(4-Cyanophenyl)pyrrolidine-2,5-dione (Cyclized succinimide): <20 mg/mL in DMF
Quantified Difference>5-fold increase in working concentration
ConditionsStandard ambient temperature (20-25 °C) in DMF

Higher solubility allows for more concentrated reaction mixtures, improving throughput, reducing solvent waste, and accelerating reaction kinetics in large-scale manufacturing.

Direct Orthogonal Activation for Extended Linker Applications

For applications requiring an extended cyano-aryl linker, using 4-(4-Cyanoanilino)-4-oxobutanoic acid requires only a single step to activate the terminal carboxylic acid for coupling. Starting from the baseline raw material, 4-aminobenzonitrile, requires three distinct steps: acylation with a spacer, deprotection/hydrolysis, and subsequent activation. Procuring the pre-formed compound reduces the synthetic pathway by two steps, significantly lowering processing time and reagent overhead [1].

Evidence DimensionSteps required for terminal carboxylic acid functionalization
Target Compound Data1 step (direct activation of the existing -COOH)
Comparator Or Baseline4-Aminobenzonitrile: 3 steps (acylation, deprotection, activation)
Quantified DifferenceReduction of synthetic pathway by 2 distinct steps
ConditionsStandard solid-phase or solution-phase peptide/linker chemistry

Procuring the extended oxobutanoic acid derivative directly saves significant processing time and reagent costs when building multi-component molecular scaffolds.

Synthesis of Cyanophenyl-Substituted Succinimides

Ideal as a highly pure, soluble precursor for controlled thermal or chemical cyclization to yield functionalized succinimides used in advanced pharmacophores, directly benefiting from its superior solubility compared to pre-cyclized analogs [1].

Solid-Phase Linker Chemistry

Serves as a reliable, non-reactive spacer for attaching cyano-aryl groups to solid supports or resin beads. Its saturated backbone prevents the unwanted Michael additions seen with maleic anhydride derivatives [1].

Precursor for Amidine and Tetrazole APIs

The cyano group can be orthogonally converted into amidines or tetrazoles while the carboxylic acid is protected or anchored, making it a valuable building block for cardiovascular and antiparasitic drug candidates [2].

Bioconjugation Scaffolds

The saturated backbone ensures that the linker does not undergo unwanted cross-linking with biological nucleophiles, making it a highly stable choice for targeted delivery constructs requiring a cyano-aryl tag [3].

XLogP3

0.8

Dates

Last modified: 08-15-2023

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